molecular formula C18H20ClNO3 B1440304 (R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride CAS No. 1212227-45-6

(R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

Cat. No. B1440304
CAS RN: 1212227-45-6
M. Wt: 333.8 g/mol
InChI Key: ZKKZLEZYCWGMSK-UNTBIKODSA-N
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Description

The compound is a complex organic molecule that likely contains a biphenyl group (two connected phenyl rings) and an amino group (NH2). It also seems to contain a methyl group (CH3) and an acetyl group (CH3CO), both common in organic chemistry .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves a boronic acid or boronate ester and a halide or pseudo-halide .


Chemical Reactions Analysis

The compound, due to the presence of the amino group, might undergo reactions typical for amines, such as acylation or alkylation. The biphenyl group might undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Developments in Synthesis of Pharmaceutical Compounds : A review focuses on the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlighting the importance of stereoisomers in pharmaceutical activity. Although this review discusses the S-enantiomer, it implies the complexity of synthesizing stereospecific compounds, which could be relevant to synthesizing and studying (R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride for potential antithrombotic or antiplatelet applications (Saeed et al., 2017).

Environmental and Toxicological Studies

  • Evaluation of Aromatic Compounds for Carcinogenicity : Research on the synthesis and evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, including their potential carcinogenicity, indicates the critical role of structural analogues in understanding the toxicological impact of complex molecules. This could be indirectly relevant for assessing the environmental and health impacts of similar complex compounds (Ashby et al., 1978).

Advanced Drug Delivery Systems

  • Development of Biopolymers : A review on Polyhydroxyalkanoates (PHAs), focusing on their biosynthesis and applications, might offer insights into the potential for this compound to be used in novel drug delivery systems or as a precursor in synthesizing biodegradable polymers with specific functionalities (Amara, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological systems if it’s a pharmaceutical compound, or it could participate in various chemical reactions if it’s a reagent .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, further studies could involve in-depth biological testing. If it’s a reagent, future directions could involve exploring its utility in various chemical reactions .

properties

IUPAC Name

methyl (2R)-3-[4-(4-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c1-12(20)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(19)18(21)22-2;/h3-10,17H,11,19H2,1-2H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKZLEZYCWGMSK-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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